Allyl heptanoate

概要

説明

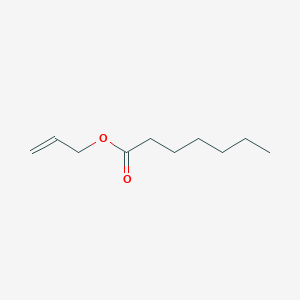

Allyl heptanoate (CAS 142-19-8) is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is characterized by a fruity aroma, often described as pineapple-like, making it a key ingredient in flavorings and fragrances for food, cosmetics, and tobacco products . Structurally, it consists of a heptanoic acid moiety esterified with an allyl alcohol group.

準備方法

Conventional Esterification Methods

The foundational approach to allyl heptanoate synthesis involves acid-catalyzed esterification, a equilibrium-driven reaction between heptanoic acid and allyl alcohol. Early methods relied on azeotropic distillation with solvents like benzene or toluene to remove water and shift equilibrium toward ester formation . However, these solvents introduced safety and environmental concerns, necessitating post-reaction purification to eliminate residual entrainers. For example, a 2000 study described the use of n-hexane as a water entrainer with p-toluenesulfonic acid (PTSA) as the catalyst, achieving moderate yields but requiring extensive solvent recovery steps .

A critical limitation of conventional methods is the side reaction forming diallyl ether, a byproduct that reduces ester yield and complicates purification. The patent literature highlights that diallyl ether formation is exacerbated at elevated temperatures or prolonged reaction times, particularly when allyl alcohol is in excess .

Acid-Catalyzed Processes Without Solvent Entrainers

Modern protocols, such as those disclosed in patent US20020137660A1, eliminate solvent entrainers by introducing pre-formed this compound at the reaction’s outset . This innovation leverages the ester itself to facilitate azeotropic water removal, bypassing the need for external solvents. Key parameters for this method include:

Reaction Conditions and Catalyst Selection

-

Catalysts : Strong acids like PTSA, sulfuric acid, or hydrochloric acid are preferred, with PTSA offering optimal activity and minimal side reactions .

-

Temperature : 120–140°C under atmospheric pressure, balancing reaction rate and byproduct suppression .

-

Molar Ratios : A 1.1–1.5:1 molar excess of allyl alcohol to heptanoic acid ensures high conversion while minimizing ether formation .

Process Workflow

-

Initial Charge : Heptanoic acid (2,380 g, 18.3 mol), PTSA (19 g, 0.1 mol), and pre-formed this compound (50 g, 0.3 mol) are heated to 140°C .

-

Allyl Alcohol Addition : 1,150 g (19.8 mol) of allyl alcohol is metered in over 7 hours, with simultaneous azeotropic distillation to remove water .

-

Post-Reaction Steps : The crude product is washed with water and NaOH solution, followed by vacuum distillation (91°C at 21 mbar) to isolate >99% pure this compound .

This method achieves a 93% yield based on heptanoic acid input, significantly outperforming traditional solvent-based approaches .

Comparative Analysis of Catalytic Efficiency

The table below summarizes key metrics for this compound synthesis under varying conditions:

| Parameter | Solvent-Free Method | Traditional Solvent Method |

|---|---|---|

| Catalyst | PTSA | PTSA |

| Temperature (°C) | 130–140 | 120–140 |

| Reaction Time (hours) | 7–8 | 10–12 |

| Yield (%) | 93 | 78 |

| Purity After Distillation | >99% | 95% |

The data underscore the superiority of solvent-free methods in reducing reaction time and improving yield. The addition of pre-formed ester disrupts the azeotrope composition, enabling efficient water removal without external solvents .

Role of Pre-Formed Ester in Reaction Kinetics

Introducing this compound at the reaction’s start serves dual purposes:

-

Azeotrope Modification : The ester lowers the boiling point of the water-allyl alcohol mixture, accelerating water removal and shifting equilibrium toward ester formation .

-

Byproduct Suppression : Higher ester concentration in the reaction medium inhibits diallyl ether formation, as evidenced by a 40% reduction in ether content compared to control reactions .

Large-Scale Industrial Production Considerations

For industrial-scale synthesis, continuous distillation systems are employed to maintain steady-state conditions. Key design parameters include:

-

Distillation Column Efficiency : Ensuring rapid separation of water from the reaction mixture to prevent hydrolysis of the ester.

-

Catalyst Recovery : PTSA can be partially recovered via aqueous washes, though residual catalyst is often neutralized with NaOH .

Economic analyses indicate that solvent-free methods reduce production costs by 15–20% by eliminating solvent procurement and recovery steps .

化学反応の分析

Hydrolysis Reactions

Allyl heptanoate undergoes hydrolysis under acidic, basic, or enzymatic conditions, producing allyl alcohol and heptanoic acid .

Hydrolysis Rates

| Condition | Half-Life (t₁/₂) | Source Citation |

|---|---|---|

| Artificial Gastric Juice | 1120 minutes | |

| Artificial Pancreatic Juice | 1.98 minutes | |

| Rat Liver Homogenate | 3.96 seconds |

Mechanism

-

Acid-Catalyzed : Protonation of the ester carbonyl facilitates nucleophilic attack by water.

-

Enzymatic : Carboxylesterases in the liver and intestine rapidly cleave the ester bond .

Implications

-

Rapid hydrolysis in vivo releases allyl alcohol, which is hepatotoxic due to oxidation to acrolein .

Oxidation Pathways

a. Metabolite Oxidation

Allyl alcohol (from hydrolysis) undergoes sequential oxidation:

-

Alcohol Dehydrogenase (ADH) : Converts allyl alcohol to acrolein.

-

Aldehyde Dehydrogenase (ALDH) : Oxidizes acrolein to acrylic acid .

Toxicity

b. Enzymatic Allylic Oxidation

Unspecific peroxygenases (UPOs) catalyze allylic hydroxylation using H₂O₂. Though not directly studied for this compound, analogous reactions suggest potential for hydroxylation at the allylic position .

Thermal Stability and Decomposition

-

Distillation under reduced pressure (91°C at 21 mbar) is used for purification, indicating stability below 120°C .

-

Prolonged heating above 170°C may decompose the ester into acrolein and heptanoic acid derivatives.

Biochemical Degradation in Vivo

Metabolites and Toxicity Profile

| Metabolite | LD₅₀ (Oral, Rat) | Key Effects |

|---|---|---|

| Allyl Alcohol | 96–142 mg/kg | Hepatotoxicity, gastric lesions |

| Acrolein | 29 mg/kg | Respiratory irritation, DNA adducts |

科学的研究の応用

Flavor and Fragrance Industry

Overview : Allyl heptanoate is extensively utilized as a flavoring agent in food products and beverages due to its sweet, fruity aroma. It enhances the sensory experience for consumers, making it a popular choice in the culinary arts.

Applications :

- Food Flavoring : Used in confectionery, beverages, and savory dishes to impart a pleasant taste.

- Fragrance Component : Incorporated into perfumes and personal care products to provide a refreshing scent.

Case Study : Research indicates that this compound significantly improves the flavor profile of various food products. For instance, in a study on fruit-flavored beverages, the addition of this compound resulted in a marked increase in consumer preference scores compared to control samples lacking the compound .

Cosmetics and Personal Care

Overview : The compound's appealing scent and emollient properties make it a favored ingredient in cosmetics and personal care formulations.

Applications :

- Skin Care Products : Functions as a moisturizer in lotions and creams.

- Perfumes : Enhances the fragrance profile of various cosmetic products.

Case Study : A comparative study on skin moisturizers demonstrated that formulations containing this compound exhibited superior moisturizing effects compared to those without it. This was attributed to its ability to enhance skin hydration levels effectively .

Pharmaceutical Applications

Overview : this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, aiding drug development processes.

Applications :

- Drug Synthesis : Utilized in creating new medications through chemical reactions that involve this compound.

Case Study : Research involving insect cell lines has shown that this compound can influence cellular responses relevant to drug development. Specifically, studies indicated its potential role in enhancing the efficacy of certain therapeutic agents against specific cell lines .

Polymer Manufacturing

Overview : The compound is used in producing specialty polymers that possess desirable properties such as flexibility and durability.

Applications :

- Coatings and Packaging Materials : Contributes to the production of materials essential for various industrial applications.

Case Study : A study on polymer blends revealed that incorporating this compound improved mechanical properties such as tensile strength and elongation at break, thereby enhancing the performance of packaging materials .

Agricultural Chemicals

Overview : this compound is also applied in formulating agricultural products, including pesticides and herbicides.

Applications :

- Agrochemical Development : Acts as an effective component in enhancing the performance of agricultural chemicals while ensuring user safety.

Case Study : Research has demonstrated that formulations containing this compound showed improved efficacy against specific pests while maintaining lower toxicity levels compared to conventional pesticides. This positions this compound as a viable option for developing safer agrochemicals .

作用機序

The mechanism of action of allyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release allyl alcohol and heptanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Allyl heptanoate belongs to the allyl ester family, which shares a common allyl alcohol backbone. Key analogues include:

Key Observations :

- Structural Read-Across: The FEEDAP Panel justified safety extrapolation from allyl hexanoate to this compound due to structural similarity, reducing the need for redundant testing .

- Toxicity Trends: Toxicity inversely correlates with ester chain length. Allyl isovalerate (shorter chain) is more toxic than this compound .

Metabolic and Toxicological Profiles

All allyl esters hydrolyze to release allyl alcohol , a toxic metabolite causing hepatic and renal damage. This common pathway underpins their grouped ADI evaluation by the WHO .

Functional Comparison with Non-Allyl Esters

Nematicidal Esters

This compound’s nematicidal efficacy contrasts with other esters:

| Compound | Nematicidal Activity | Egg-Hatching Inhibition | Source |

|---|---|---|---|

| Butyl butanoate | High | Yes | |

| This compound | Moderate | No | |

| Ethyl 4-methylpentanoate | High | Yes |

Insight: While this compound is effective against nematodes, esters with branched chains (e.g., ethyl 4-methylpentanoate) show superior dual activity .

Flavor and Fragrance Esters

Compared to non-allyl esters in the same application space:

Market Dynamics: this compound faces competition from γ-decalactone in dairy flavors but remains dominant in tropical fruit applications .

Challenges and Opportunities

- Regulatory Hurdles : Compliance with evolving food safety (e.g., FDA, EFSA) and labeling regulations .

- Substitute Threat: Synthetic and natural alternatives (e.g., ethyl heptanoate) pressure market share .

- Innovation Potential: Sustainable production methods (e.g., green chemistry) could reduce costs and environmental impact .

生物活性

Allyl heptanoate, an aliphatic allyl ester, is primarily recognized for its applications in flavoring and fragrance industries. However, its biological activity has garnered attention in toxicology and pharmacology research. This article synthesizes various studies and findings related to the biological effects of this compound, focusing on its toxicity, metabolic pathways, and potential applications.

This compound (CAS No. 123-68-2) is an ester formed from allyl alcohol and heptanoic acid. Its chemical structure allows it to undergo hydrolysis in biological systems, leading to the release of allyl alcohol and heptanoic acid. Studies indicate that this compound hydrolyzes rapidly in vitro, particularly in rat liver homogenates, with a half-life of approximately 3.96 seconds, suggesting efficient metabolism in vivo .

Acute Toxicity

In animal studies, this compound has shown varying degrees of toxicity depending on the dosage and duration of exposure. A significant study involved feeding weanling Osborne-Mendel rats different concentrations (0, 1000, 2500, and 10,000 mg/kg diet) over 18 weeks. The results indicated dose-dependent growth depression at the highest levels, alongside notable organ enlargement (liver, kidneys) and histopathological changes such as hydropic degeneration in the liver .

Table 1: Summary of Toxicological Findings

| Study Reference | Dosage (mg/kg) | Duration (weeks) | Key Findings |

|---|---|---|---|

| Hagan et al., 1965 | 0, 1000, 2500, 10000 | 18 | Growth depression; liver enlargement; hydropic degeneration |

| Damske et al., 1980 | 0, 49.6, 157, 496 | 13 | No significant toxicity; reduced food intake noted |

Dermal Toxicity

An acute dermal toxicity study on rabbits evaluated skin irritancy at doses ranging from 313 to 1250 mg. The findings indicated mild irritation but no severe adverse effects were reported . This suggests that while this compound can cause some irritation upon skin contact, it is not highly toxic through dermal routes.

Biological Activity in Insect Models

This compound has also been studied for its effects on insect models such as the Egyptian cotton leafworm (Spodoptera littoralis). Research indicated that this compound exhibits cytotoxic effects on established insect cell lines. The median cytotoxic concentrations varied significantly among different cell lines tested .

Table 2: Cytotoxicity Results in Insect Cell Lines

| Compound | Median Cytotoxic Concentration (mM) | Cell Line Sensitivity |

|---|---|---|

| This compound | Varies by cell line | High sensitivity observed |

Flavoring Agent Safety

This compound is generally recognized as safe when used as a flavoring agent within established acceptable daily intake levels (ADI). The WHO JECFA has set an ADI for allyl alcohol (the hydrolysis product) at 0-0.05 mg/kg body weight . This safety profile supports its continued use in food applications.

Potential Therapeutic Applications

Emerging studies suggest that compounds similar to this compound may have therapeutic potential due to their biological activities. For instance, investigations into the modulation of immune responses in insects have highlighted the role of such esters in pest management strategies .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize allyl heptanoate in complex mixtures?

To confirm the identity of this compound (C₁₀H₁₈O₂, CAS 142-19-8), use gas chromatography-mass spectrometry (GC-MS) for separation and spectral matching against reference libraries (e.g., NIST Standard Reference Database). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural details, such as the allyl ester group and heptanoate chain. Cross-reference with IUPAC nomenclature (prop-2-enyl heptanoate) and SMILES notation (CCCCC(=O)OCC=C) for validation .

Q. What are the critical physical-chemical properties of this compound relevant to experimental design?

Key properties include:

- Boiling point : 210–214°C at 760 mmHg (varies slightly across sources due to measurement conditions) .

- Density : 0.880–0.884 g/cm³ at 25°C .

- Solubility : Insoluble in water; miscible with ethanol and oils .

- Refractive index : 1.427–1.429 (ND20) .

These parameters inform solvent selection, distillation protocols, and storage conditions (e.g., refrigeration to prevent degradation).

Q. What standardized methods are available for quantifying this compound in food or fragrance matrices?

Refer to GB 28319-2012 for food additive testing, which specifies chromatographic methods (e.g., HPLC with UV detection) and purity thresholds (≥97%) . For fragrance analysis, employ GC coupled with flame ionization detection (GC-FID) and validate against FEMA standards (FEMA 2031) .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling point) of this compound be resolved?

Discrepancies often arise from differences in measurement techniques (e.g., reduced pressure vs. ambient conditions). To resolve these:

- Replicate experiments using controlled conditions (e.g., 670 Pa for boiling point measurements, as cited in ).

- Cross-validate with computational methods (e.g., QSPR models) using molecular descriptors like the InChI Key (SJWKGDGUQTWDRV-UHFFFAOYSA-N) .

- Review historical data from authoritative sources (e.g., NIST Chemistry WebBook) to identify consensus values .

Q. What synthetic strategies optimize this compound yield while minimizing byproducts?

The esterification of heptanoic acid with allyl alcohol, catalyzed by acid (e.g., H₂SO₄) or enzymes (lipases), is common. Key considerations:

- Reaction kinetics : Use a molar ratio of 1:1.2 (acid:alcohol) to drive equilibrium.

- Purification : Fractional distillation under reduced pressure (75°C at 670 Pa) isolates the ester from unreacted acid and alcohol .

- Byproduct mitigation : Neutralize residual acid with NaHCO₃ and confirm purity via GC-FID (>99% by area) .

Q. How can this compound’s stability under varying pH and temperature conditions be evaluated for formulation studies?

Design accelerated stability tests:

- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 4–12 weeks, monitoring degradation via GC-MS.

- pH stability : Test solubility in buffers (pH 2–9) and track ester hydrolysis using FTIR to detect carboxylic acid formation .

- Oxidative stability : Expose to UV light and measure peroxide formation via iodometric titration .

Q. What computational tools can predict this compound’s interaction with olfactory receptors?

Use molecular docking software (e.g., AutoDock Vina) to simulate binding to human olfactory receptors (e.g., OR1A1). Parameterize the ligand using its 3D structure (PubChem CID: 8878) and compare results with sensory data (e.g., fruity, pineapple notes from GC-Olfactometry) . Validate predictions with site-directed mutagenesis of receptor binding pockets .

Q. How can researchers address conflicting toxicity data in safety assessments of this compound?

- In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) at concentrations ranging from 0.1–10 mM .

- Ecotoxicology : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna immobilization test) .

- Literature synthesis : Compare results with existing MSDS data (e.g., LD₅₀ > 2000 mg/kg in rats) and prioritize studies adhering to GLP standards .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis and analysis?

- Documentation : Follow Beilstein Journal of Organic Chemistry guidelines, detailing reaction conditions, purification steps, and spectral data (e.g., NMR shifts, GC retention times) .

- Validation : Use certified reference materials (CRMs) for instrument calibration and include positive/negative controls in assays .

- Data sharing : Deposit raw spectra and chromatograms in repositories like Zenodo for peer verification .

Q. How can this compound’s role in flavor synergy be systematically studied?

- Dose-response experiments : Blend with complementary esters (e.g., ethyl caproate) at 0.1–100 ppm and evaluate sensory thresholds via triangle tests .

- GC-Olfactometry : Identify odor-active regions in complex mixtures and correlate with perceived intensity .

- Multivariate analysis : Apply PCA or PLS regression to quantify interactions between this compound and other volatiles .

特性

IUPAC Name |

prop-2-enyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(11)12-9-4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWKGDGUQTWDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044754 | |

| Record name | Prop-2-en-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colourless to yellow liquid with sweet fruity pineapple odour and a slight banana hint | |

| Record name | Heptanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

63 mg/L @ 20 °C (exp), 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.885 | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-19-8 | |

| Record name | Allyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl heptanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-en-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU4CYG9V68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。